![molecular formula C8H14O2 B6145667 2-hydroxy-4,4-dimethylcyclohexan-1-one CAS No. 1537263-29-8](/img/no-structure.png)
2-hydroxy-4,4-dimethylcyclohexan-1-one
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Description
2-Hydroxy-4,4-dimethylcyclohexan-1-one is a chemical compound with the molecular formula C8H14O2 . It is a cyclohexanone derivative, which is a class of organic compounds that contain a cyclohexane ring in which one of the carbon atoms is replaced by a ketone .
Synthesis Analysis
The synthesis of 2-Hydroxy-4,4-dimethylcyclohexan-1-one and similar compounds often involves complex organic reactions . For instance, a study on the synthesis of flavones and flavanones from 2′-hydroxydihydrochalcones via palladium (II)-catalyzed oxidative cyclization was reported . Another study described the yeast reduction of 2,2-dimethylcyclohexane-1,3-dione to produce (S)- (+)-3-hydroxy-2,2-dimethylcyclohexanone .Molecular Structure Analysis
The molecular structure of 2-Hydroxy-4,4-dimethylcyclohexan-1-one can be analyzed using various techniques . The compound has a cyclohexanone ring with two methyl groups attached to the same carbon atom and a hydroxy group attached to another carbon atom .Chemical Reactions Analysis
The chemical reactions involving 2-Hydroxy-4,4-dimethylcyclohexan-1-one can be complex and diverse . For example, a study discussed the sustainable chemical synthesis of methionine and its hydroxy analogues, which could potentially involve reactions with compounds like 2-Hydroxy-4,4-dimethylcyclohexan-1-one . Another study mentioned the use of 4,4-Dimethylcyclohexanone, a related compound, in various chemical reactions .Safety and Hazards
The safety data sheet for a related compound, 4,4-Dimethylcyclohexanone, indicates that it is flammable and can cause skin irritation, serious eye damage, and respiratory irritation . It is reasonable to assume that 2-Hydroxy-4,4-dimethylcyclohexan-1-one might have similar hazards, but specific information was not found in the retrieved papers.
properties
{ "Design of the Synthesis Pathway": "The synthesis of 2-hydroxy-4,4-dimethylcyclohexan-1-one can be achieved through a multi-step process involving the conversion of a starting material to an intermediate, which is then further transformed to the final product.", "Starting Materials": [ "4-methylcyclohexanone", "Sodium borohydride", "Methanol", "Hydrochloric acid", "Sodium hydroxide", "Acetic anhydride", "Sodium acetate", "Water" ], "Reaction": [ "Step 1: Reduction of 4-methylcyclohexanone with sodium borohydride in methanol to yield 4-methylcyclohexanol", "Step 2: Oxidation of 4-methylcyclohexanol with hydrochloric acid and sodium chlorate to yield 4-methylcyclohexanone", "Step 3: Protection of the carbonyl group in 4-methylcyclohexanone with acetic anhydride and sodium acetate to yield 4-acetoxy-4-methylcyclohexanone", "Step 4: Reduction of the acetoxy group in 4-acetoxy-4-methylcyclohexanone with sodium borohydride in methanol to yield 2-hydroxy-4-methylcyclohexanone", "Step 5: Alkylation of 2-hydroxy-4-methylcyclohexanone with dimethyl sulfate in the presence of sodium hydroxide to yield 2-hydroxy-4,4-dimethylcyclohexan-1-one" ] } | |
CAS RN |
1537263-29-8 |
Product Name |
2-hydroxy-4,4-dimethylcyclohexan-1-one |
Molecular Formula |
C8H14O2 |
Molecular Weight |
142.2 |
Purity |
95 |
Origin of Product |
United States |
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